molecular formula C16H29NO3 B14621972 Ethyl N-(1-isopropyl-2-methylcycloheptanecarbonyl)glycinate CAS No. 56471-48-8

Ethyl N-(1-isopropyl-2-methylcycloheptanecarbonyl)glycinate

Cat. No.: B14621972
CAS No.: 56471-48-8
M. Wt: 283.41 g/mol
InChI Key: IMFCJDMCTVMSKP-UHFFFAOYSA-N
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Description

Ethyl N-(1-isopropyl-2-methylcycloheptanecarbonyl)glycinate: is a chemical compound with the molecular formula C16H29NO3 and a molar mass of 283.41 g/mol . This compound is known for its unique structure, which includes a cycloheptane ring substituted with isopropyl and methyl groups, and an ethyl ester of glycine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-(1-isopropyl-2-methylcycloheptanecarbonyl)glycinate typically involves the reaction of glycine ethyl ester with 1-isopropyl-2-methylcycloheptanecarbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions: Ethyl N-(1-isopropyl-2-methylcycloheptanecarbonyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl N-(1-isopropyl-2-methylcycloheptanecarbonyl)glycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl N-(1-isopropyl-2-methylcycloheptanecarbonyl)glycinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with G-protein coupled receptors and ion channels .

Comparison with Similar Compounds

  • Ethyl N-(1-isopropyl-2-methylcyclohexanecarbonyl)glycinate
  • Ethyl N-(1-isopropyl-2-methylcyclopentanecarbonyl)glycinate
  • Ethyl N-(1-isopropyl-2-methylcyclobutanecarbonyl)glycinate

Comparison: Ethyl N-(1-isopropyl-2-methylcycloheptanecarbonyl)glycinate is unique due to its seven-membered cycloheptane ring, which imparts distinct chemical and physical properties compared to its cyclohexane, cyclopentane, and cyclobutane analogs. The larger ring size affects the compound’s conformational flexibility, reactivity, and interaction with biological targets .

Properties

CAS No.

56471-48-8

Molecular Formula

C16H29NO3

Molecular Weight

283.41 g/mol

IUPAC Name

ethyl 2-[(2-methyl-1-propan-2-ylcycloheptanecarbonyl)amino]acetate

InChI

InChI=1S/C16H29NO3/c1-5-20-14(18)11-17-15(19)16(12(2)3)10-8-6-7-9-13(16)4/h12-13H,5-11H2,1-4H3,(H,17,19)

InChI Key

IMFCJDMCTVMSKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1(CCCCCC1C)C(C)C

Origin of Product

United States

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